(2-(Difluoromethyl)cyclobutyl)methanol
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Overview
Description
(2-(Difluoromethyl)cyclobutyl)methanol is an organic compound with the molecular formula C6H10F2O It is a cyclobutane derivative where a difluoromethyl group is attached to the second carbon of the cyclobutane ring, and a methanol group is attached to the same carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Difluoromethyl)cyclobutyl)methanol typically involves the difluoromethylation of cyclobutyl derivatives. One common method is the photochemical difluoromethylation of bicyclobutanes, which leverages green solvent-controlled reactions and renewable visible light as the reaction power . This method is advantageous due to its high atom economy and environmentally friendly conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply. The use of continuous flow reactors and advanced purification techniques could be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
(2-(Difluoromethyl)cyclobutyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form cyclobutyl derivatives with different functional groups.
Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield cyclobutanone derivatives, while substitution reactions can introduce various functional groups into the cyclobutane ring.
Scientific Research Applications
(2-(Difluoromethyl)cyclobutyl)methanol has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (2-(Difluoromethyl)cyclobutyl)methanol exerts its effects involves the interaction of the difluoromethyl group with molecular targets. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable moiety in drug design. The molecular pathways involved include enzyme inhibition or activation, receptor binding, and modulation of metabolic processes .
Comparison with Similar Compounds
Similar Compounds
(1-(Difluoromethyl)cyclobutyl)methanol: Similar structure but with the difluoromethyl group attached to the first carbon of the cyclobutane ring.
(1-(Trifluoromethyl)cyclobutyl)methanol: Contains a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
(2-(Difluoromethyl)cyclobutyl)methanol is unique due to the position of the difluoromethyl group on the cyclobutane ring, which can influence its reactivity and interactions with other molecules. The difluoromethyl group provides a balance between stability and reactivity, making it a versatile compound in various applications.
Properties
IUPAC Name |
[2-(difluoromethyl)cyclobutyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O/c7-6(8)5-2-1-4(5)3-9/h4-6,9H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGRBMFGGHWIFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1CO)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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